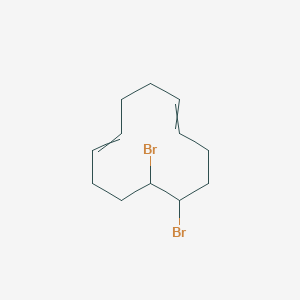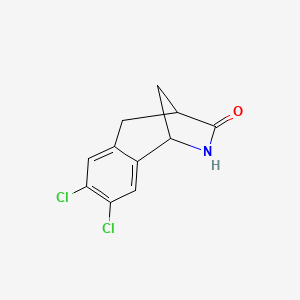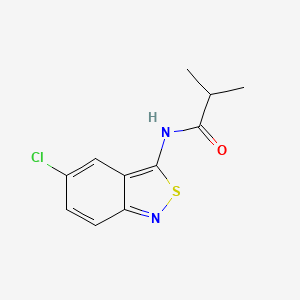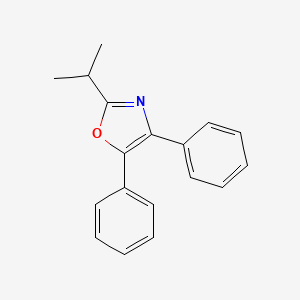
Oxazole, 2-(1-methylethyl)-4,5-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazole, 2-(1-methylethyl)-4,5-diphenyl- is a heterocyclic organic compound featuring a five-membered ring with one oxygen and one nitrogen atom. This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxazole derivatives typically involves the cyclization of appropriate precursors. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in the presence of a base . Another method involves the reaction of aromatic aldehydes with p-tolylsulfonylmethyl isocyanide (TosMIC) in polar solvents . Additionally, oxazoles can be synthesized from arylacetylenes and α-amino acids using copper nitrate and iodine .
Industrial Production Methods
Industrial production of oxazole derivatives often employs scalable methods such as the one-pot Van Leusen synthesis, which allows for high yields and purity. The use of ionic liquids as solvents in this method enables the recycling of solvents, making the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
Oxazole, 2-(1-methylethyl)-4,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: Oxidative cyclization reactions can be catalyzed by photoredox catalysts.
Reduction: Reduction reactions typically involve the use of hydride donors.
Substitution: Electrophilic aromatic substitution occurs at the C5 position, while nucleophilic aromatic substitution can occur at the C2 position.
Common Reagents and Conditions
Oxidation: Photoredox catalysts and oxygen sources such as PhIO.
Reduction: Hydride donors like sodium borohydride.
Substitution: Electrophilic reagents for aromatic substitution and nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can exhibit different biological activities depending on the substitution pattern .
Wissenschaftliche Forschungsanwendungen
Oxazole, 2-(1-methylethyl)-4,5-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Incorporated into drug design for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of oxazole derivatives involves interactions with various molecular targets and pathways. For instance, some oxazole compounds act as inhibitors of specific enzymes or receptors, leading to their therapeutic effects . The exact mechanism can vary depending on the specific structure and substitution pattern of the oxazole derivative.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazoline: Similar to oxazole but with a saturated nitrogen atom.
Isoxazole: Contains an oxygen and nitrogen atom in a five-membered ring but with different positioning.
Thiazole: Contains a sulfur atom instead of oxygen.
Uniqueness
Oxazole, 2-(1-methylethyl)-4,5-diphenyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other oxazole derivatives .
Eigenschaften
CAS-Nummer |
95275-72-2 |
|---|---|
Molekularformel |
C18H17NO |
Molekulargewicht |
263.3 g/mol |
IUPAC-Name |
4,5-diphenyl-2-propan-2-yl-1,3-oxazole |
InChI |
InChI=1S/C18H17NO/c1-13(2)18-19-16(14-9-5-3-6-10-14)17(20-18)15-11-7-4-8-12-15/h3-13H,1-2H3 |
InChI-Schlüssel |
VOJJNQHFDVLEFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R)-3-Methylbicyclo[2.2.1]hept-2-ene-2-carboxylic acid](/img/structure/B14348954.png)

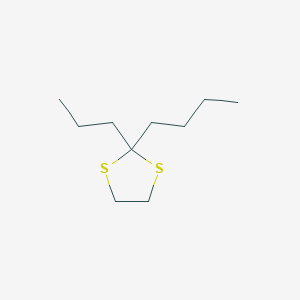

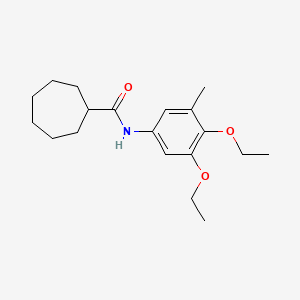
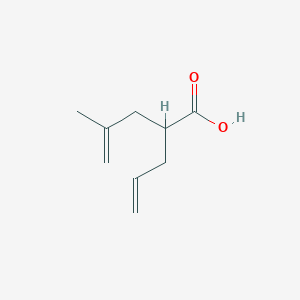
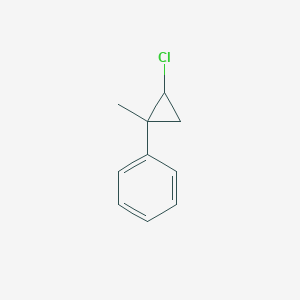
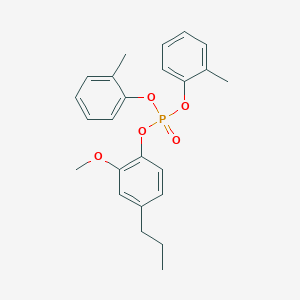
![Ethyl {[2-(2H-1,3-benzodioxol-5-yl)ethyl]amino}(oxo)acetate](/img/structure/B14348996.png)

